2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
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Overview
Description
2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dichlorophenyl and methoxyphenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substituent Introduction: The 2,4-dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Methoxyphenyl Group Addition: The 4-methoxyphenyl group can be added via a nucleophilic aromatic substitution reaction using 4-methoxyaniline.
Final Coupling: The final step involves coupling the substituted quinoline with 3-methyl-4-quinolinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxamide
- 2-(2,4-Dichlorophenyl)-N-(4-aminophenyl)-3-methyl-4-quinolinecarboxamide
- 2-(2,4-Dichlorophenyl)-N-(4-nitrophenyl)-3-methyl-4-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-14-22(24(29)27-16-8-10-17(30-2)11-9-16)19-5-3-4-6-21(19)28-23(14)18-12-7-15(25)13-20(18)26/h3-13H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNCVPUCBDXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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